molecular formula C12H18O B14144813 2-Methylbutyl benzyl ether CAS No. 32793-78-5

2-Methylbutyl benzyl ether

Cat. No.: B14144813
CAS No.: 32793-78-5
M. Wt: 178.27 g/mol
InChI Key: YOANEDOLERYMCY-UHFFFAOYSA-N
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Description

2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of a benzyl group (a phenyl ring attached to a methylene group) and a 2-methylbutyl group connected via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including 2-Methylbutyl benzyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve the following steps:

    Preparation of the Alkoxide Ion: The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

    Reaction with Alkyl Halide: The alkoxide ion then reacts with a benzyl halide (e.g., benzyl chloride) to form the ether.

The reaction conditions typically involve:

    Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Temperature: Mild to moderate temperatures (0-50°C) to avoid side reactions.

Industrial Production Methods

Industrial production of ethers often involves similar methods but on a larger scale. The Williamson ether synthesis is scalable and can be adapted for industrial use. Additionally, catalytic methods using metal catalysts or acid catalysts can be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl benzyl ether can undergo several types of chemical reactions, including:

    Oxidation: Ethers can be oxidized to form peroxides, although this is less common for stable ethers like this compound.

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.

    Substitution: Under certain conditions, the ether can undergo substitution reactions where the alkyl or aryl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like oxygen or peroxides under controlled conditions.

    Acidic Cleavage: Strong acids like HBr or HI, typically at elevated temperatures.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of peroxides or other oxidized products.

    Acidic Cleavage: Formation of benzyl alcohol and 2-methylbutyl halide.

    Substitution: Formation of substituted ethers or other functionalized compounds.

Scientific Research Applications

2-Methylbutyl benzyl ether has several applications in scientific research:

    Organic Synthesis: Used as a solvent or intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in drug formulation and delivery due to its ether linkage.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

    Industrial Applications: Employed in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbutyl benzyl ether in chemical reactions typically involves the cleavage of the ether bond under acidic or basic conditions. The oxygen atom in the ether can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the ether bond and the stability of the resulting products.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ethyl ether: Similar structure but with an ethyl group instead of a 2-methylbutyl group.

    Benzyl propyl ether: Similar structure but with a propyl group.

    Benzyl isopropyl ether: Similar structure but with an isopropyl group.

Uniqueness

2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which provides different steric and electronic properties compared to other benzyl ethers. This can influence its reactivity and applications in various chemical processes.

Properties

CAS No.

32793-78-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methylbutoxymethylbenzene

InChI

InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

YOANEDOLERYMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCC1=CC=CC=C1

Origin of Product

United States

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